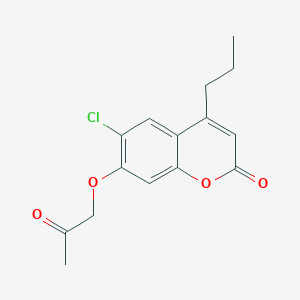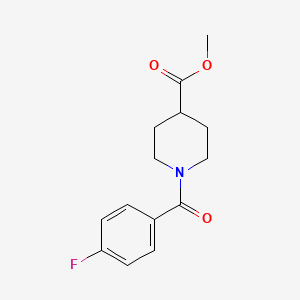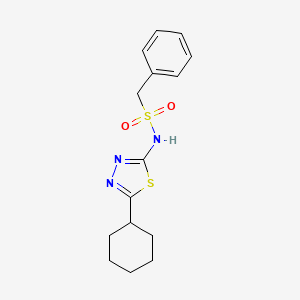![molecular formula C15H16FN3O3 B5848577 ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that is commonly referred to as EFMC. It is a pyrazole-based compound that is widely used in scientific research applications. EFMC is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes such as cell differentiation, proliferation, and apoptosis.
作用機序
EFMC is a potent inhibitor of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, which are enzymes that are involved in the regulation of gene expression. This compound remove acetyl groups from histone proteins, which leads to the repression of gene transcription. The inhibition of this compound by EFMC leads to the accumulation of acetylated histones, which can result in the activation of genes that are involved in cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of this compound by EFMC has been shown to have various biochemical and physiological effects. EFMC has been shown to induce cell differentiation and apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases. EFMC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
EFMC is a potent inhibitor of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, which makes it a valuable tool compound for studying the role of this compound in cellular processes. EFMC is also relatively easy to synthesize, which makes it readily available for research studies. However, EFMC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. EFMC also has low selectivity for HDAC isoforms, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of EFMC. One direction is to improve the selectivity of EFMC for specific HDAC isoforms. This would allow for more targeted inhibition of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate and could lead to the development of more effective therapies for various diseases. Another direction is to investigate the use of EFMC in combination with other compounds to enhance its therapeutic effects. EFMC could also be used as a starting point for the development of new HDAC inhibitors with improved properties.
合成法
The synthesis of EFMC involves the reaction of 4-fluorobenzylamine with ethyl 3-oxo-1-methyl-1H-pyrazole-5-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of 4-fluorobenzylamine and the carbonyl group of ethyl 3-oxo-1-methyl-1H-pyrazole-5-carboxylate. The resulting product is then treated with a base such as sodium carbonate to obtain EFMC.
科学的研究の応用
EFMC is widely used in scientific research as a tool compound to study the role of ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate in cellular processes. This compound are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. The inhibition of this compound by EFMC leads to the accumulation of acetylated histones, which can result in the activation of genes that are involved in cellular processes such as cell differentiation, proliferation, and apoptosis. EFMC has been used in various research studies to investigate the role of this compound in cancer, neurodegenerative diseases, and other disorders.
特性
IUPAC Name |
ethyl 5-[(4-fluorophenyl)methylcarbamoyl]-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-3-22-15(21)13-8-12(18-19(13)2)14(20)17-9-10-4-6-11(16)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGTUCBMFXPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)




![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)


